3-n-ButylthiophenylZinc bromide
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Overview
Description
3-n-ButylthiophenylZinc bromide is an organozinc compound with the molecular formula C₁₀H₁₃BrSZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-n-ButylthiophenylZinc bromide can be synthesized through the reaction of 3-n-butylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 3-n-butylthiophenyl bromide in THF.
- Addition of zinc dust or zinc powder to the solution.
- Stirring the mixture at room temperature or under reflux conditions until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-n-ButylthiophenylZinc bromide undergoes various types of reactions, including:
Nucleophilic Substitution: It can react with electrophiles such as alkyl halides to form new carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can participate in reduction reactions, often in the presence of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves alkyl halides and a polar aprotic solvent like THF.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Formation of new carbon-carbon bonds, resulting in substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophenes or corresponding alcohols.
Scientific Research Applications
3-n-ButylthiophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-n-ButylthiophenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and the nature of the electrophile or nucleophile it encounters. The molecular targets and pathways involved include:
Formation of Carbon-Carbon Bonds: Through nucleophilic attack on electrophilic centers.
Oxidation and Reduction Reactions: Involving electron transfer processes.
Comparison with Similar Compounds
PhenylZinc bromide: Another organozinc reagent used in similar types of reactions.
ButylZinc bromide: Similar in structure but lacks the thiophene ring.
ThiophenylZinc chloride: Similar but with a different halogen atom.
Uniqueness: 3-n-ButylthiophenylZinc bromide is unique due to the presence of both the butyl group and the thiophene ring, which imparts specific reactivity and selectivity in chemical reactions
Properties
Molecular Formula |
C10H13BrSZn |
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Molecular Weight |
310.6 g/mol |
IUPAC Name |
bromozinc(1+);butylsulfanylbenzene |
InChI |
InChI=1S/C10H13S.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-5,7-8H,2-3,9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
FIWOPFSAQSYODN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCSC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
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